N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide]
Overview
Description
N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] is a useful research compound. Its molecular formula is C28H28N2O6 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] is 488.19473662 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Characterization
Polymers derived from acrylamides, such as N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide], are investigated for their unique properties. For instance, Spiliopoulos and Mikroyannidis (1996) discussed the synthesis of soluble, rigid-rod polyamide, polyimides, and polyazomethines, showing outstanding solubility and thermal stability derived from similar chemical structures. These polymers exhibited amorphous nature and high solubility in polar aprotic solvents, along with high thermal stability in both nitrogen and air environments (Spiliopoulos & Mikroyannidis, 1996).
Controlled Radical Polymerization
Mori, Sutoh, and Endo (2005) explored the controlled radical polymerization of an acrylamide containing an L-phenylalanine moiety, achieving polymers with narrow polydispersity and controlled molecular weight. This study highlights the versatility of acrylamides in producing polymers with specific structural features through reversible addition-fragmentation chain transfer (RAFT) polymerization (Mori, Sutoh, & Endo, 2005).
Stereospecific Polymerization
Kobayashi et al. (1999) conducted stereospecific anionic polymerization of N,N-dialkylacrylamides, offering insights into the polymerization behavior and the resultant polymers' molecular weight distributions and configurations. This research is critical for understanding how polymerization conditions influence the properties of acrylamide-based polymers (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).
Thermally Stable and Ionic Polymers
Research by Sun, Yang, and Lu (1998) into ionic, rigid-rod, and thermally stable polyimides containing bipyridinium triflates derived from similar acrylamide structures showcased polymers with excellent thermal stability, solubility, and unique lyotropic behavior in concentrated solutions. These materials' properties suggest potential applications in advanced material science and engineering (Sun, Yang, & Lu, 1998).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-33-23-13-9-19(17-25(23)35-3)11-15-27(31)29-21-7-5-6-8-22(21)30-28(32)16-12-20-10-14-24(34-2)26(18-20)36-4/h5-18H,1-4H3,(H,29,31)(H,30,32)/b15-11+,16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPFRDAHYGAGLO-JOBJLJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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